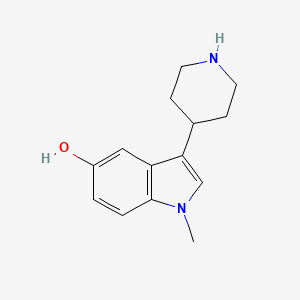

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL

Description

Properties

IUPAC Name |

1-methyl-3-piperidin-4-ylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-9-13(10-4-6-15-7-5-10)12-8-11(17)2-3-14(12)16/h2-3,8-10,15,17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQZXYIGHZIMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL typically involves the formation of the indole core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. Subsequent functionalization steps introduce the piperidine ring and the hydroxyl group at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as neurological disorders and infections.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight: 230.31 g/mol (monoisotopic mass: 230.1419 g/mol)

- CAS Registry Number : 445441-74-7

- Structural Features : The compound consists of an indole core substituted with a hydroxyl group at position 5 and a 1-methylpiperidin-4-yl group at position 3. The piperidine ring introduces basicity, while the hydroxyl group enables hydrogen bonding .

Applications :

Primarily used as a pharmaceutical intermediate or building block in drug discovery. Suppliers such as Hairui Chem and LEAP CHEM CO., LTD. highlight its role in synthesizing bioactive molecules .

Comparison with Structurally Related Compounds

Structural Analogues of Indol-5-ol Derivatives

The following table compares key structural and physicochemical properties of 1-Methyl-3-(piperidin-4-YL)-1H-indol-5-OL with similar indole derivatives:

Key Differences in Substituent Effects

Piperidine vs. Azepine/Bulkier Groups :

- The 1-methylpiperidin-4-yl group in the target compound provides moderate lipophilicity compared to the hexahydro-azepine group in bazedoxifene, which enhances receptor binding but reduces solubility at physiological pH .

- Piperidine-containing derivatives (e.g., 5-Methyl-3-(piperidin-1-ylmethyl)-1H-indole) are often prioritized in CNS drug design due to improved blood-brain barrier penetration .

Hydroxyl Group Position and Bioactivity: Serotonin’s 5-hydroxyl group is critical for binding serotonin receptors, whereas the same group in this compound may serve as a hydrogen-bond donor in synthetic intermediates .

Anti-inflammatory vs. Hormonal Activity :

- 3-(Furan-3-yl)-1-(phenylsulfonyl)-1H-indol-5-ol exhibits anti-inflammatory effects, likely due to the electron-deficient phenylsulfonyl group stabilizing interactions with inflammatory enzymes .

- Bazedoxifene’s bulky substituents enable selective estrogen receptor modulation, contrasting with the simpler piperidine group in the target compound .

Physicochemical and Pharmacokinetic Insights

- Solubility : Bazedoxifene acetate shows pH-dependent solubility, with higher solubility in acidic environments due to protonation of the azepine nitrogen . For this compound, solubility data are lacking, but the piperidine nitrogen (pKa ~8–10) suggests moderate water solubility at acidic pH.

- LogP : Serotonin’s LogP (~0.5) reflects high polarity, while piperidine-containing indoles (e.g., the target compound) likely have LogP values >2, favoring membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.